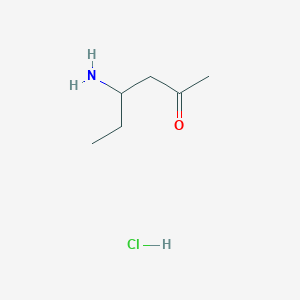

4-Aminohexan-2-one hydrochloride

Description

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

4-aminohexan-2-one;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-3-6(7)4-5(2)8;/h6H,3-4,7H2,1-2H3;1H |

InChI Key |

KOYJJWIBUNKFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to Beta-Amino Ketone Building Blocks: Synthesis, Application, and Strategy in Modern Drug Discovery

Abstract

The β-amino ketone scaffold is a cornerstone of medicinal chemistry, serving as a privileged structural motif in numerous natural products, bioactive molecules, and FDA-approved pharmaceuticals.[1][2][3] Its remarkable versatility stems from its bifunctional nature, which allows for extensive chemical elaboration into a diverse array of more complex structures, including chiral amino alcohols, β-amino acids, and a wide range of heterocyclic systems.[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of β-amino ketone chemistry. It covers the most effective and field-proven synthetic strategies, with a focus on the mechanistic underpinnings of the Mannich reaction and its modern variants.[6] Furthermore, this guide details step-by-step experimental protocols and explores the strategic application of β-amino ketones as pivotal intermediates for constructing libraries of potential therapeutic agents.

The Strategic Importance of the β-Amino Ketone Scaffold in Medicinal Chemistry

The β-amino ketone moiety is a recurring feature in molecules demonstrating significant biological activity. Its prevalence is not coincidental; the specific arrangement of a carbonyl group and an amino group at the β-position often facilitates critical interactions with biological targets. This structural unit is present in well-established drugs, highlighting its therapeutic relevance. Notable examples include Tolperisone, a muscle relaxant; Oxyfedrine, used in the management of coronary disease; and Sitagliptin, a prominent antidiabetic drug.[2][7]

The pharmacological profile of compounds containing the β-amino ketone core is exceptionally broad, encompassing anti-inflammatory, antibacterial, antiviral, antifungal, analgesic, and anticancer activities.[4][8][9] This wide range of bioactivity underscores the scaffold's value as a starting point for drug discovery campaigns targeting a multitude of diseases.

Caption: The central β-amino ketone scaffold and its presence in marketed drugs.

Synthetic Strategies for Accessing β-Amino Ketone Building Blocks

The primary challenge in synthesizing β-amino ketones lies in the efficient and controlled formation of a new C-C and C-N bond. Several powerful methodologies have been developed, with the Mannich reaction being the most prominent and widely adopted.

The Mannich Reaction: The Cornerstone of β-Amino Ketone Synthesis

The Mannich reaction is a three-component condensation that brings together a non-enolizable aldehyde, a primary or secondary amine, and an enolizable ketone.[6] The causality of this reaction is elegant: the aldehyde and amine first react to form a highly electrophilic iminium ion in situ. The ketone, under the reaction conditions, generates a nucleophilic enol or enolate, which then attacks the iminium ion, forging the critical C-C bond and yielding the final β-amino ketone product.

Modern advancements have significantly expanded the scope and efficiency of the Mannich reaction. While classical methods often required harsh conditions, contemporary protocols frequently employ catalysts to enhance reaction rates and control selectivity.

-

Catalytic Approaches: A wide range of catalysts are effective, including Lewis acids (e.g., organoantimony(III) halides), organocatalysts like proline for asymmetric synthesis, and various nanocatalysts that offer high efficiency and recyclability.[7][9]

-

Stereoselectivity: The development of asymmetric Mannich reactions using chiral organocatalysts has been a major breakthrough, allowing for the synthesis of enantiomerically pure β-amino ketones, which is critical for modern drug development.[10][11]

Caption: The general mechanism of the Mannich reaction.

Alternative Synthetic Routes

While the Mannich reaction is dominant, other methods provide valuable alternatives, particularly in specific contexts.

-

Aza-Michael Addition: This reaction involves the conjugate addition of an amine to an α,β-unsaturated ketone. It is often more atom-economical and can be a more cost-effective strategy than the Mannich reaction, especially for large-scale synthesis where pre-forming the enone is feasible.

-

Emerging Methods: Novel strategies continue to be developed, including the TEMPO-mediated C-N coupling of cyclopropanols and the reductive hydroamination of carbonyl alkynes, offering unique pathways to access structurally diverse β-amino ketones.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as desired scale, substrate availability, cost, and the need for stereochemical control.

| Method | Advantages | Disadvantages | Best Suited For |

| Mannich Reaction | High convergence (one-pot, three components), vast literature, excellent stereocontrol possible.[11] | Can have moderate atom economy, may require catalyst optimization. | Library synthesis, complex targets, stereoselective synthesis. |

| Aza-Michael Addition | High atom economy, often simpler reaction conditions, economically advantageous. | Requires synthesis of α,β-unsaturated precursor, less convergent. | Large-scale synthesis of specific targets. |

| Cyclopropanol Opening | Access to unique substitution patterns, novel umpolung strategy.[12] | Substrate availability can be limited, newer methodology. | Exploratory chemistry, accessing novel chemical space. |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating purification and analytical characterization steps essential for ensuring the identity and purity of the synthesized building blocks.

Protocol: Microwave-Assisted One-Pot Mannich Synthesis

This protocol leverages microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times while maintaining high yields, making it ideal for rapid library generation.[8][13]

-

Rationale: Microwave irradiation provides efficient and uniform heating, accelerating the reaction rates for both iminium ion formation and subsequent nucleophilic attack. The use of a catalyst like cerium ammonium nitrate (CAN) in a high-boiling solvent like PEG 400 is highly effective under these conditions.[8]

Caption: Workflow for microwave-assisted β-amino ketone synthesis.

-

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the ketone (2.0 eq.), the amine hydrochloride (1.0 eq.), paraformaldehyde (1.0 eq.), and cerium ammonium nitrate (CAN, 0.05 eq.).[8]

-

Solvent Addition: Add polyethylene glycol 400 (PEG 400, ~0.8 mL).[8]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with a power of 60 watts at 90 °C for 10 minutes.[8]

-

Workup: After cooling, quench the reaction mixture by adding 2 M NaOH. Collect the resulting solid by centrifugation.

-

Purification: Dissolve the solid in a minimal amount of methanol or dichloromethane. Purify the product using solid-phase extraction with a strong cation exchange (SCX) cartridge, eluting with a 0.3 M solution of ammonia in methanol to release the free-base product.

-

Validation: Concentrate the eluent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and assess purity.

-

Protocol: Solid-Phase Organocatalytic Mannich Reaction

This method is designed for the construction of one-bead-one-compound (OBOC) libraries, where each bead of a solid support resin carries a unique β-amino ketone structure.[10]

-

Rationale: Immobilizing one of the components (here, the aldehyde) on a solid support simplifies purification immensely; excess reagents and by-products are simply washed away. Using an organocatalyst like L-proline allows for potential stereocontrol.[10]

-

Step-by-Step Methodology:

-

Resin Preparation: Swell TentaGel S NH₂ resin in dimethylformamide (DMF).

-

Aldehyde Immobilization: Pre-activate 4-formylbenzoic acid (4 eq.) with an amide coupling agent like DIC/Oxyma in DMF for 5 minutes. Add this solution to the resin and shake for 1 hour at room temperature. Wash the resin thoroughly with DMF and then DMSO to remove excess reagents.[10]

-

Mannich Reaction: To the aldehyde-functionalized resin in DMSO, add the desired aniline (e.g., 5 eq.), the ketone (e.g., 20 eq.), and L-proline (30 mol%). Shake the mixture at 37 °C for 24-48 hours.

-

Washing: Wash the resin extensively with DMSO, water, methanol, and dichloromethane to remove all soluble components.

-

Cleavage & Analysis (for validation): For a test batch, cleave the product from a small sample of beads using an appropriate cleavage cocktail (e.g., trifluoroacetic acid). Analyze the cleaved material by LC-MS and NMR to confirm the successful synthesis of the desired β-amino ketone.

-

The β-Amino Ketone as a Versatile Synthon for Drug Scaffolds

The true power of β-amino ketones in drug discovery lies in their capacity to be readily converted into other valuable structural classes. The ketone and amine functionalities serve as reactive handles for a multitude of transformations.

-

Synthesis of Chiral β-Amino Alcohols: The ketone can be stereoselectively reduced to furnish chiral 1,3-amino alcohols, a motif present in many bioactive molecules and ligands.

-

Access to β-Amino Acids and Peptidomimetics: The β-amino ketone scaffold is a direct precursor to β-amino acids, which are of immense interest for creating peptides with enhanced enzymatic stability and unique folding properties.[14]

-

Construction of Bioactive Heterocycles: Intramolecular cyclization reactions are a powerful application. Depending on the substrates and reaction conditions, β-amino ketones can be converted into a wide range of N-heterocycles, including medicinally relevant pyridines, piperidines, and benzodiazepines.[5]

Caption: The β-amino ketone as a central hub for scaffold diversification.

Future Perspectives and Conclusion

The utility of β-amino ketone building blocks in drug discovery is well-established and continues to grow. Future trends will likely focus on the development of even more efficient, sustainable, and selective synthetic methods. The integration of photoredox catalysis[15], continuous flow chemistry, and machine learning for reaction optimization and virtual screening will undoubtedly accelerate the discovery of novel β-amino ketone-derived drug candidates.

References

-

Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]

-

Dharma Rao, V., & Kodadek, T. (2021). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC. Available at: [Link]

-

Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Recent progress in the chemistry of b-aminoketones. SciSpace. Available at: [Link]

-

Maccarinelli, G., et al. (2018). PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones. An Easy-to-Use Protocol for Discovering New Hit Compounds. MDPI. Available at: [Link]

-

IntechOpen. (2024). 𝛽 -Amino Ketones – Synthesis and Biological Significance. Available at: [Link]

-

ResearchGate. (n.d.). Different strategies for the synthesis of β‐amino ketones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Available at: [Link]

-

ResearchGate. (n.d.). Some important β-amino ketones, both synthetic and natural, and their biological properties. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Available at: [Link]

-

ResearchGate. (2017). Stereoselective Synthesis and Application of β‐Amino Ketones. Available at: [Link]

-

PubMed. (1974). Beta-amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases. Available at: [Link]

-

Macmillan Group. (2015). Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. Available at: [Link]

-

RASĀYAN Journal of Chemistry. (n.d.). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Available at: [Link]

-

ACS Publications. (1974). .beta.-Amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases. Available at: [Link]

-

Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Available at: [Link]

-

AWS. (2024). β-Amino Ketones – Synthesis and Biological Significances. Available at: [Link]

-

Pharmaguideline. (n.d.). Beta amino ketones: Molindone hydrochloride. Available at: [Link]

- Google Patents. (n.d.). CN101982455B - Synthetic method of β-arylamino ketone and synthetic method of β-heterocyclic amino ketone.

-

MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Available at: [Link]

Sources

- 1. stm.bookpi.org [stm.bookpi.org]

- 2. researchgate.net [researchgate.net]

- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 10. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

4-amino-2-hexanone hydrochloride chemical structure

An In-Depth Technical Guide to 4-amino-2-hexanone hydrochloride

Introduction

4-amino-2-hexanone hydrochloride is a functionalized small molecule belonging to the class of β-amino ketones. Its structure, featuring a primary amine and a ketone functional group, makes it a versatile building block and a valuable intermediate in synthetic organic chemistry. β-amino ketones are recognized as important pharmacophores and are present in the core structure of several pharmaceutical agents.[1] This guide provides a comprehensive technical overview of 4-amino-2-hexanone hydrochloride, detailing its chemical structure, physicochemical properties, a validated synthetic approach, and expected analytical characterization. The content herein is intended for researchers, chemists, and professionals engaged in drug discovery and chemical process development.

Chemical Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure. 4-amino-2-hexanone hydrochloride is the salt resulting from the reaction of the basic primary amine of 4-aminohexan-2-one with hydrochloric acid. This protonation increases the compound's polarity and water solubility, rendering it a stable, solid material suitable for handling and storage.

Caption: 2D Chemical Structure of 4-amino-2-hexanone hydrochloride.

Key Identifiers and Properties

A consolidated table of identifiers and computed physicochemical properties provides a quick reference for this compound. The properties of the free base, 4-aminohexan-2-one, are also included for comparative purposes.

| Property | 4-amino-2-hexanone hydrochloride | 4-aminohexan-2-one (Free Base) | Reference(s) |

| IUPAC Name | 4-aminohexan-2-one;hydrochloride | 4-aminohexan-2-one | [2] |

| CAS Number | 801290-67-5 | 807322-95-8 | [2][3] |

| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO | [2][4] |

| Molecular Weight | 151.63 g/mol | 115.17 g/mol | [2][4] |

| InChIKey | KOYJJWIBUNKFBZ-UHFFFAOYSA-N | ILEFQUBFUCVUHM-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CCC(CC(=O)C)N.Cl | CCC(CC(=O)C)N | [2] |

| Appearance | Predicted to be a white to off-white solid | Predicted to be a liquid or low-melting solid | N/A |

| Solubility | Predicted to be soluble in water and polar protic solvents | Soluble in organic solvents | N/A |

| XLogP3-AA (Free Base) | N/A | -0.1 | [2] |

Synthesis and Mechanism

The synthesis of β-amino ketones is a well-established area of organic chemistry. A highly effective and industrially scalable method for preparing primary β-amino ketones like 4-aminohexan-2-one is through the catalytic hydrogenation of a corresponding oxime precursor.[1] This approach offers excellent chemoselectivity, reducing the C=N bond of the oxime without affecting the ketone's carbonyl group.

The logical workflow begins with the synthesis of the oxime precursor, 4-(hydroxyimino)hexan-2-one, from 2,4-hexanedione, followed by its reduction to the primary amine.

Caption: Proposed Synthetic Workflow for 4-amino-2-hexanone hydrochloride.

Experimental Protocol: A Representative Synthesis

This protocol describes a general, reliable method for the synthesis of 4-amino-2-hexanone hydrochloride. Note: This is a representative protocol based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-(Hydroxyimino)hexan-2-one

-

Reaction Setup: To a solution of 2,4-hexanedione (1.0 equiv.) in a mixture of ethanol and water (e.g., 1:1 v/v), add hydroxylamine hydrochloride (1.1 equiv.) and sodium acetate (1.2 equiv.).

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically buffered by the sodium acetate to maintain a mildly acidic pH, which is optimal for oxime formation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diketone is consumed.

-

Workup & Isolation: Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-(hydroxyimino)hexan-2-one. Purification can be achieved via column chromatography if necessary.

Step 2: Catalytic Hydrogenation to 4-aminohexan-2-one

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the 4-(hydroxyimino)hexan-2-one (1.0 equiv.) from Step 1 in a solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Reaction Execution: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas (H₂). The reaction can be run at pressures ranging from atmospheric to 50 psi, with continuous stirring at room temperature.

-

Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC until the oxime is fully consumed.

-

Workup & Isolation: Upon completion, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. The resulting filtrate contains the desired 4-aminohexan-2-one free base.

Step 3: Formation and Isolation of the Hydrochloride Salt

-

Salt Formation: Cool the filtrate from Step 2 in an ice bath. Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring until the solution becomes acidic.

-

Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue stirring in the ice bath for a period (e.g., 30-60 minutes) to ensure complete precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities. Dry the product under vacuum to yield 4-amino-2-hexanone hydrochloride.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While publicly available experimental spectra for 4-amino-2-hexanone hydrochloride are limited, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The hydrochloride salt is typically analyzed in a deuterated protic solvent like D₂O or CD₃OD.

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 - 3.8 | m | 1H | H-4 (CH-NH₃⁺) | Deshielded proton adjacent to the electron-withdrawing ammonium group. |

| ~3.0 - 3.2 | m | 2H | H-3 (CH₂) | Methylene protons adjacent to both the chiral center (C4) and the carbonyl group (C2). |

| ~2.3 | s | 3H | H-1 (CH₃-C=O) | Singlet for the methyl group adjacent to the carbonyl. |

| ~1.7 - 1.9 | m | 2H | H-5 (CH₂) | Methylene protons of the ethyl group. |

| ~1.0 | t | 3H | H-6 (CH₃-CH₂) | Triplet for the terminal methyl group of the ethyl substituent. |

Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~210 - 215 | C-2 (C=O) | Characteristic downfield shift for a ketone carbonyl carbon. |

| ~55 - 60 | C-4 (CH-N) | Carbon atom directly bonded to the electron-withdrawing ammonium group. |

| ~45 - 50 | C-3 (CH₂) | Methylene carbon alpha to the carbonyl group. |

| ~30 - 35 | C-1 (CH₃) | Methyl carbon adjacent to the carbonyl. |

| ~25 - 30 | C-5 (CH₂) | Methylene carbon of the ethyl group. |

| ~8 - 12 | C-6 (CH₃) | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For the hydrochloride salt, the spectrum will show characteristic absorptions for the ammonium and carbonyl groups.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |

| 2800 - 3200 | N-H Stretch (asymmetric/symmetric) | Ammonium (-NH₃⁺) | Strong, Broad |

| 2850 - 3000 | C-H Stretch (sp³) | Alkyl CH, CH₂, CH₃ | Medium-Strong |

| ~1715 | C=O Stretch | Ketone | Strong, Sharp |

| 1500 - 1600 | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) | Medium |

| ~1450 | C-H Bend | Alkyl CH₂, CH₃ | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Under Electron Ionization (EI), the free base (formed in the hot inlet) would be detected. The molecular ion peak [M]⁺ for 4-aminohexan-2-one would be observed at m/z = 115. Key fragmentation patterns would include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for 4-amino-2-hexanone hydrochloride is not widely available, a hazard assessment can be made based on the known reactivity of aminoketones and hydrochloride salts.

-

Hazard Classification: Expected to be an irritant to the skin and eyes.[5] May be harmful if swallowed or inhaled.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Conclusion

4-amino-2-hexanone hydrochloride is a foundational building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed framework for its identity, properties, and a robust, proposed synthetic route via catalytic hydrogenation of its oxime precursor. While experimental spectroscopic data is not broadly published, the predicted analytical characteristics outlined herein offer a reliable basis for its identification and characterization in a research setting. Adherence to strict safety protocols is essential when working with this and any other chemical intermediate.

References

-

Chemazone. (n.d.). 4-aminohexan-2-one hydrochloride. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminohexan-2-one. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

A Technical Guide to the Aqueous Solubility of 4-Aminohexan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Aqueous solubility is a cornerstone physicochemical property in drug development and chemical research. For a compound like 4-Aminohexan-2-one hydrochloride, which contains a basic amino group and is formulated as a salt, understanding its behavior in water is paramount.[1] Solubility dictates bioavailability, influences formulation strategies, and impacts the design of synthetic and purification processes.[1] As an amine hydrochloride salt, its solubility is expected to be significantly higher than its free base form, 4-Aminohexan-2-one, due to the ionic nature conferred by protonation of the amino group.[2][3][4] This guide will explore the factors governing this property and provide the means to quantify it accurately.

Theoretical Framework for Solubility

The dissolution of 4-Aminohexan-2-one hydrochloride in water is an equilibrium process governed by several key factors. The molecule itself possesses both hydrophilic (the protonated amine and ketone groups) and hydrophobic (the hexyl carbon chain) regions.[5]

Chemical Structure and Properties:

-

Molecular Formula: C₆H₁₄ClNO[6]

-

Molecular Weight: 151.6 g/mol [6]

-

Key Functional Groups: A primary amine (protonated as an ammonium salt) and a ketone group. These groups can participate in hydrogen bonding with water, promoting solubility.[5][7]

-

Hydrocarbon Backbone: The six-carbon chain is hydrophobic and will counteract the solubilizing effect of the polar groups.[5]

The Henderson-Hasselbalch Relationship and pH-Dependence

The solubility of an ionizable compound like 4-Aminohexan-2-one hydrochloride is intrinsically linked to the pH of the aqueous medium.[8][9][10] The equilibrium between the protonated (soluble) form and the neutral free base (less soluble) form is critical.

The primary amine on 4-Aminohexan-2-one acts as a base.[7][11] When dissolved in water, the hydrochloride salt fully dissociates:

C₆H₁₃NO·HCl (s) ⇌ C₆H₁₂N(H)O⁺ (aq) + Cl⁻ (aq)

The resulting alkylammonium ion is the conjugate acid of the free amine and will establish an equilibrium with water:

C₆H₁₂N(H)O⁺ (aq) + H₂O (l) ⇌ C₆H₁₃NO (aq) + H₃O⁺ (aq)

The solubility is therefore highest at acidic to neutral pH where the equilibrium favors the protonated, charged species. As the pH increases (becomes more basic), the equilibrium shifts to the right, producing the less soluble free amine.[9][12] This can lead to precipitation if the concentration of the free amine exceeds its intrinsic solubility.[13] This relationship is fundamental to understanding how the compound will behave in buffered solutions, biological media, or during pH-driven extractions.[8][9][10]

Temperature Effects

The dissolution of most salts is an endothermic process, meaning solubility typically increases with temperature. Determining the solubility at various temperatures is crucial for creating a complete solubility curve, which can inform decisions on crystallization, purification, and storage conditions.[14]

Experimental Determination of Solubility

A definitive solubility value must be determined empirically. The Shake-Flask method is the gold standard for compounds with solubilities expected to be above 0.01 g/L, as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[15]

The Shake-Flask Method (OECD 105)

This method establishes equilibrium between the undissolved solid and a saturated solution at a constant temperature.[1][15]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation: Add an excess amount of 4-Aminohexan-2-one hydrochloride to a known volume of the desired solvent (e.g., purified water, or a specific pH buffer) in a sealed, inert vessel. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vessel in a mechanical shaker or stirrer within a temperature-controlled environment (e.g., 25°C ± 1°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required.[16]

-

Phase Separation: After agitation, allow the vessel to stand undisturbed in the temperature-controlled environment to let the excess solid settle. Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are included, the sample must be immediately centrifuged at a controlled temperature or filtered through a syringe filter (e.g., 0.22 µm pore size).[15]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, as described in the following section.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is critical. Several methods can be employed, with the choice depending on the required sensitivity, available equipment, and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of soluble analytes.[17] It is particularly useful for complex matrices.

-

Principle: A small volume of the filtered saturated solution is injected into the HPLC system. The compound is separated from any potential impurities on a stationary phase (e.g., a C18 column) and detected by a UV detector.

-

Method Development: A method would need to be developed to find an appropriate mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) that provides good peak shape and retention time for 4-Aminohexan-2-one. The ketone chromophore should allow for UV detection.

-

Quantification: A calibration curve must be generated using a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.[16]

Potentiometric Titration

For a pure solution of the hydrochloride salt, titration offers a straightforward and cost-effective method for quantification.[18]

-

Principle: The amine hydrochloride solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The pH of the solution is monitored with a calibrated pH meter throughout the titration.

-

Endpoint Detection: The equivalence point, where all the protonated amine has been neutralized, is identified by the inflection point in the titration curve (a plot of pH vs. volume of titrant added).[18]

-

Calculation: The concentration of the amine hydrochloride can be calculated from the volume of NaOH solution required to reach the equivalence point, the concentration of the NaOH solution, and the initial volume of the sample.[18]

Other Potential Methods

-

Gas Chromatography (GC): GC can be used to analyze amines, though it may require derivatization to improve volatility and peak shape.[19][20] It can be a powerful tool for separating the analyte from non-volatile matrix components.[20]

-

Colorimetric Methods: Certain reagents react with amines to form colored complexes that can be measured spectrophotometrically.[21] This can be a simple method for routine analysis if a suitable colorimetric reaction is established.

Building a Complete Solubility Profile

A single solubility value is often insufficient. A comprehensive profile provides a deeper understanding of the compound's behavior.

Caption: Key factors influencing the aqueous solubility profile.

pH-Solubility Profile

To generate a pH-solubility profile, the shake-flask experiment should be repeated using a series of buffers across a relevant pH range (e.g., pH 2 to pH 10).[1] Plotting the measured solubility against the pH will reveal the pH at which the free base begins to precipitate and provides critical data for formulation and biopharmaceutical modeling.[13]

Temperature-Solubility Profile

Conducting the shake-flask experiment at several different temperatures (e.g., 4°C, 25°C, 37°C) will generate a temperature-solubility curve.[14] This data is essential for understanding the thermodynamics of dissolution and for predicting behavior under different processing or physiological conditions.

Table 1: Example Data Structure for a Comprehensive Solubility Profile

| Parameter | Conditions | Solubility (g/L) | Analytical Method |

|---|---|---|---|

| pH-Dependence | pH 2.0 Phosphate Buffer, 25°C | [Experimental Value] | HPLC |

| pH 5.0 Acetate Buffer, 25°C | [Experimental Value] | HPLC | |

| pH 7.4 Phosphate Buffer, 25°C | [Experimental Value] | HPLC | |

| pH 9.0 Borate Buffer, 25°C | [Experimental Value] | HPLC | |

| Temp-Dependence | Purified Water, 4°C | [Experimental Value] | Titration |

| Purified Water, 25°C | [Experimental Value] | Titration |

| | Purified Water, 37°C | [Experimental Value] | Titration |

Conclusion and Best Practices

While a specific, published solubility value for 4-Aminohexan-2-one hydrochloride is elusive, this guide provides the complete theoretical and practical framework for its determination. By applying the principles of acid-base chemistry and employing standardized methodologies like the OECD 105 shake-flask method coupled with robust analytical quantification, researchers can confidently generate the high-quality data required for drug development and advanced chemical research. Adherence to these protocols ensures the creation of a reliable and comprehensive solubility profile, a critical dataset for any chemical entity.

References

- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google Scholar.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). oecd-ilibrary.org.

- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). eur-lex.europa.eu.

- AMINES METHOD 1 - Lovibond. (n.d.). Lovibond.

- Amine Aqueous Solution Total Amine Concentr

- Chriswell, C. D., & Fritz, J. S. (1977). Selective concentration of amines from aqueous solutions by a gas purging technique.

- Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.

- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.

- pH and Solubility. (n.d.). AP Chemistry.

- High-accuracy water solubility determination using logK. (n.d.).

- Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. (n.d.).

- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.

- Determination of the Partition Coefficient n-octanol/w

- How pH Affects Solubility of Salts AP Chemistry Unit 8. (2025, April 25). YouTube.

- Chemical Ideas 13.8 Amines and amides. (n.d.). Benjamin-Mills.

- Castilla López, Ò. (2017).

- Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (n.d.). Benchchem.

- 4-Aminohexan-2-one|C6H13NO|Research Chemical. (n.d.). Benchchem.

- What is the principle of the solubility of amines in w

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Google Scholar.

- Determining Solubility of an Unknown Salt at Various Temper

- Solubility and pH of amines. (n.d.). University of Cambridge.

- Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.

- Principles of Drug Action 1, Spring 2005, Amines. (2005). Google Scholar.

- The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.

- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2015). Journal of Pharmaceutical Sciences, 104(9), 2936-2947.

- 4-aminohexan-2-one hydrochloride. (n.d.). Chemazone.

Sources

- 1. ub.edu [ub.edu]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. issr.edu.kh [issr.edu.kh]

- 6. chemazone.com [chemazone.com]

- 7. Chemical Ideas 13.8 Amines and amides [benjamin-mills.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Aminohexan-2-one|C6H13NO|Research Chemical [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. fountainheadpress.com [fountainheadpress.com]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. Selective concentration of amines from aqueous solutions by a gas purging technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bre.com [bre.com]

- 21. lovibond.com [lovibond.com]

An In-Depth Technical Guide to 4-Aminohexan-2-one Hydrochloride: A Key Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Molecular Descriptors

4-Aminohexan-2-one hydrochloride is the salt form of the parent compound, 4-Aminohexan-2-one. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, rendering it more amenable for use in various experimental settings.

Table 1: Chemical Identifiers for 4-Aminohexan-2-one and its Hydrochloride Salt

| Identifier | 4-Aminohexan-2-one (Free Base) | 4-Aminohexan-2-one Hydrochloride |

| SMILES | CCC(CC(=O)C)N[1] | CCC(CC(=O)C)N.Cl |

| InChIKey | ILEFQUBFUCVUHM-UHFFFAOYSA-N[1][2] | KOYJJWIBUNKFBZ-UHFFFAOYSA-N[3] |

| Molecular Formula | C6H13NO[1][2] | C6H14ClNO[3] |

| Molecular Weight | 115.17 g/mol [1][2] | 151.6 g/mol [3] |

The structural framework of 4-Aminohexan-2-one, featuring a primary amine at the C4 position and a ketone at the C2 position, provides two reactive centers for a diverse array of chemical transformations. This bifunctionality is the cornerstone of its utility as a versatile building block in organic synthesis.[2]

Caption: Chemical structure of 4-Aminohexan-2-one hydrochloride.

Synthesis Strategies: From Precursors to the Final Product

The synthesis of 4-Aminohexan-2-one and its subsequent conversion to the hydrochloride salt can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Reductive Amination of a Diketone Precursor

A prominent and direct method for the synthesis of 4-Aminohexan-2-one involves the reductive amination of a 1,3-dicarbonyl compound. This approach offers the potential for stereocontrol, which is a critical aspect in the synthesis of chiral drug candidates. Asymmetric reductive amination has been successfully employed for the synthesis of chiral α-amino ketones.[2]

Sources

Navigating the Labyrinth: A Technical Guide to the Safety Data Sheet for Amino Ketone Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Compliance, Towards a Culture of Safety

In the fast-paced world of research and drug development, the Safety Data Sheet (SDS) is often viewed as a mere regulatory formality. However, for a class of compounds as nuanced and potentially potent as amino ketone hydrochlorides, this perspective is not only short-sighted but hazardous. These molecules, frequently synthesized as intermediates for active pharmaceutical ingredients (APIs), possess a unique duality of chemical functionalities—the nucleophilic amine and the electrophilic ketone—solubilized as a hydrochloride salt. This duality dictates their reactivity, toxicological profile, and, consequently, the safety protocols required for their handling.

This guide is designed to deconstruct the SDS for amino ketone hydrochlorides, moving beyond the standardized 16-section format to provide a deeper, mechanistic understanding of the "why" behind each safety recommendation. As scientists, we are trained to ask "why." This document embraces that spirit of inquiry to foster a proactive safety culture rooted in scientific principles, ensuring that every experimental choice is a self-validating system of safety.

Section 1: The Molecular Identity and Its Implications - Hazard Identification

The journey into the safe handling of amino ketone hydrochlorides begins with a thorough understanding of their inherent chemical nature. The structure, a ketone and a protonated amine, immediately signals several potential hazards that must be addressed.

The Duality of Reactivity: The primary driver of both the utility and the hazard of amino ketone hydrochlorides is the interplay between the amine and ketone functionalities. The hydrochloride salt form generally increases water solubility and stability compared to the free base. However, under basic conditions, the free amine is liberated, which is a more potent nucleophile and can be more reactive and potentially more toxic.

GHS Classification - A Starting Point: The Globally Harmonized System (GHS) provides the framework for hazard classification. For a novel amino ketone hydrochloride, a conservative initial classification is often necessary until sufficient toxicological data is generated.

A typical GHS classification for a research-stage amino ketone hydrochloride might include:

-

Acute Toxicity, Oral (Category 3 or 4): Many amine-containing compounds can be toxic if swallowed.[1][2] For instance, Cathinone is classified as "Harmful if swallowed" (H302).[1]

-

Skin Corrosion/Irritation (Category 2): The acidic nature of the hydrochloride salt and the reactivity of the amine can cause skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): Similar to skin irritation, these compounds can cause significant eye irritation.[1]

-

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[3][4]

It is crucial to understand that this is a baseline. The specific toxicological profile can vary significantly based on the overall molecular structure. For example, substituted cathinones, a class of β-aminoketones, are known for their stimulant effects on the central nervous system.[5][6]

Section 2: Understanding the Enemy - Toxicological Properties

A deep dive into the toxicology of amino ketone hydrochlorides is essential for appreciating the risks and implementing appropriate controls. For many novel compounds in this class, comprehensive toxicological data will be unavailable. In such cases, a weight-of-evidence approach, utilizing data from structurally similar compounds, is a scientifically sound strategy.[7]

Acute Toxicity: This is often the most readily available data point. The LD50 (the dose that is lethal to 50% of a test population) is a key metric.

| Compound | Route | Species | LD50 | Reference |

| 4-Aminopropiophenone (PAPP) | Oral | Dog | 30–50 mg/kg | [8] |

| 4-Aminopropiophenone (PAPP) | Oral | Rat | 177–221 mg/kg | [8] |

| 4-Aminopropiophenone (PAPP) | Oral | Mouse | 168–233 mg/kg | [8] |

| Cathinone | Not Specified | Not Specified | Harmful if swallowed[1] | [1] |

Mechanism of Toxicity: The toxicity of amino ketone hydrochlorides can be multifaceted. For some, like PAPP, the mechanism involves inducing methemoglobinemia. Others, particularly the cathinone analogues, exert their effects through interactions with monoamine transporters in the central nervous system, leading to stimulant and potentially cardiotoxic effects.[5][6][9] Understanding the potential mechanism of action is critical for anticipating adverse effects and planning emergency responses.

Specific Target Organ Toxicity (STOT): This refers to non-lethal toxic effects on specific organs.[3][4] For amino ketone hydrochlorides, potential target organs could include:

-

Central Nervous System: As seen with cathinone derivatives, leading to effects like agitation, hallucinations, and seizures.[5][6]

-

Cardiovascular System: Tachycardia and hypertension are common effects of sympathomimetic amines.[5]

-

Liver and Kidneys: As with many xenobiotics, the liver and kidneys are often involved in metabolism and excretion, and can be susceptible to damage.[5]

-

Respiratory System: Irritation upon inhalation is a common hazard for powdered substances.

Section 3: The Fortress of Safety - Exposure Controls and Personal Protection

The core principle of chemical safety is to minimize exposure. For potent or uncharacterized compounds like many amino ketone hydrochlorides, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Occupational Exposure Limits (OELs): For novel pharmaceutical intermediates, a formal OEL is often not established. In such cases, an in-house "Occupational Exposure Band" (OEB) is determined based on available data and structure-activity relationships.[7][10] This OEB then dictates the level of containment required. The derivation of an OEL is a complex process that considers the no-observed-adverse-effect-level (NOAEL) from toxicological studies and applies safety factors.[11][12][13]

Engineering Controls - The First Line of Defense:

-

Fume Hoods: For handling solutions and smaller quantities of powders, a properly functioning chemical fume hood is mandatory.

-

Glove Boxes and Isolators: For handling larger quantities of potent powders, or for tasks with a high potential for aerosolization, a glove box or containment isolator provides a higher level of protection.[14]

Personal Protective Equipment (PPE) - The Last Barrier:

The selection of PPE must be deliberate and based on a thorough risk assessment.

| PPE Item | Specification and Rationale |

| Gloves | Nitrile gloves are a common starting point, but their resistance to ketones can be poor.[11] For work with organic solvents, a specific chemical resistance guide should be consulted. Butyl rubber gloves offer good protection against a wide range of chemicals including ketones and acids.[14] Double gloving is recommended when handling potent compounds. |

| Eye Protection | Chemical safety goggles are the minimum requirement. A face shield worn over goggles is necessary when there is a splash hazard.[15] |

| Lab Coat | A lab coat with long sleeves and elastic cuffs should be worn and kept buttoned. |

| Respiratory Protection | For weighing and transferring powders outside of a containment system, a respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) may be necessary.[15] Fit testing and training are required for respirator use. |

Section 4: The Unseen Dangers - Stability and Reactivity

Amino ketone hydrochlorides, while generally stable as solids, have the potential for hazardous reactions.

Thermal Stability: As hydrochloride salts of amines, they can decompose upon heating, potentially releasing hydrogen chloride gas and other toxic fumes.[16] The thermal stability can be influenced by the solvent when in solution.[3]

Chemical Incompatibilities: The dual functionality of these molecules creates a broad range of incompatibilities.

| Incompatible Materials | Rationale and Potential Hazard |

| Strong Bases | Will neutralize the hydrochloride salt, liberating the free amine. This can be an exothermic reaction and may increase the toxicity and reactivity of the compound. |

| Strong Oxidizing Agents | Can react violently with the amine functionality. |

| Aldehydes and Ketones | The primary or secondary amine functionality can undergo condensation reactions. |

| Acids | While stable as a hydrochloride salt, reaction with stronger acids or under certain conditions could lead to unwanted side reactions. |

| Metals | The acidic nature of the hydrochloride salt in solution can be corrosive to some metals. |

A general chemical compatibility chart should always be consulted before mixing chemicals.[17][18]

Section 5: In Case of Emergency - First Aid and Spill Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures:

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Protocol:

This protocol is for a small, incidental spill (<100 mL of solution or a few grams of powder) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.

Objective: To safely neutralize and contain the spilled amino ketone hydrochloride.

Materials:

-

Appropriate PPE (see Section 3)

-

Spill absorbents (e.g., vermiculite, sand)

-

Neutralizing agent: 5% solution of sodium bicarbonate (for acidic hydrochloride salt)

-

pH indicator strips

-

Sealable waste container, properly labeled for hazardous waste

Procedure:

-

Alert and Isolate: Alert personnel in the immediate area. Isolate the spill and restrict access.

-

Don PPE: Put on all required personal protective equipment.

-

Contain the Spill: For liquid spills, surround the area with absorbent material to prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid making the powder airborne.

-

Neutralization:

-

Slowly and carefully add the 5% sodium bicarbonate solution to the spill, starting from the outside and working inwards.[19] Avoid vigorous effervescence.

-

For solid spills, a slurry can be made with the neutralizing agent.

-

-

Verify Neutralization: Test the pH of the spilled material with pH indicator strips to ensure it is in the neutral range (pH 6-8).[20]

-

Absorb and Collect: Once neutralized, absorb the liquid with spill absorbents. Carefully scoop the absorbed material and any solid waste into the designated hazardous waste container.

-

Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for hazardous waste disposal.

-

Dispose: Seal and label the waste container and dispose of it through your institution's hazardous waste management program.[21]

Section 6: The Final Step - Safe Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials, particularly strong bases and oxidizing agents.[15]

-

Use secondary containment to prevent the spread of material in case of a leak.[15]

Disposal: Amino ketone hydrochlorides and any materials contaminated with them must be disposed of as hazardous waste.[21] Do not dispose of them down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Safety: Workflows and Pathways

GHS Hazard Communication Workflow

Caption: GHS hazard identification and communication workflow.

Spill Neutralization and Cleanup Protocol

Sources

- 1. Cathinone | C9H11NO | CID 62258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sintef.no [sintef.no]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. Cathinones - Special Subjects - MSD Manual Professional Edition [msdmanuals.com]

- 6. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toxhub-consulting.com [toxhub-consulting.com]

- 8. apvma.gov.au [apvma.gov.au]

- 9. mdpi.com [mdpi.com]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. abpi.org.uk [abpi.org.uk]

- 12. contractpharma.com [contractpharma.com]

- 13. Derivation of occupational exposure limits: Differences in methods and protection levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. vumc.org [vumc.org]

- 18. case.edu [case.edu]

- 19. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 20. Lab methods [zoology.ubc.ca]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of 4-Aminohexan-2-one via Reductive Amination

Introduction and Significance

4-Aminohexan-2-one is a functionalized ketone that serves as a versatile precursor and building block in medicinal and synthetic organic chemistry.[1] Its structure, containing both a primary amine and a ketone, allows for a wide range of subsequent chemical transformations. Reductive amination is one of the most powerful and widely utilized methods for forming carbon-nitrogen bonds, offering a direct pathway to synthesize amines from carbonyl compounds.[2][3][4] This process is favored for its operational simplicity, high efficiency, and the ability to be performed as a one-pot reaction, which enhances atom economy and reduces waste.[3][5]

This application note provides a comprehensive guide for synthesizing 4-Aminohexan-2-one from the readily available precursor hexane-2,4-dione using an ammonia source and a selective hydride reducing agent. We will delve into the underlying mechanism, provide a detailed step-by-step protocol, and offer insights into process optimization, characterization, and safety.

The Mechanism of Reductive Amination

The reductive amination of a ketone proceeds through a two-stage mechanism: the initial formation of a carbon-nitrogen double bond intermediate (an imine), followed by its reduction to the corresponding amine.[3][6]

Stage 1: Imine Formation The reaction is initiated by the nucleophilic attack of an amine—in this case, ammonia—on the electrophilic carbonyl carbon of the ketone. This forms an unstable hemiaminal (or carbinolamine) intermediate.[7] This step is reversible and often catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[8] The hemiaminal then undergoes dehydration by eliminating a molecule of water to form a more stable imine intermediate, characterized by a C=N double bond. The removal of water or the use of dehydrating agents can shift the equilibrium toward imine formation.[3]

Stage 2: Reduction of the Imine The formed imine (or its protonated iminium ion form) is then reduced to the final amine product.[2][8] The choice of reducing agent is critical for the success of a one-pot reaction. While strong reducing agents like lithium aluminum hydride (LAH) would reduce both the starting ketone and the imine, milder reagents are required for selectivity.

-

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent, but it can also reduce the starting aldehyde or ketone.[9][10] To avoid this side reaction, a stepwise procedure is often employed where the imine is allowed to form completely before the addition of NaBH₄.[7][11]

-

Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents.[7][11] They react much faster with the protonated iminium ion than with the neutral ketone, making them ideal for one-pot procedures where the carbonyl, amine, and reducing agent are all present simultaneously.[3][8][11][12] NaBH(OAc)₃, often abbreviated as STAB, is particularly advantageous as it avoids the use of toxic cyanide reagents.[7]

Caption: Figure 1: General Mechanism of Reductive Amination

Detailed Experimental Protocol

This protocol describes a one-pot synthesis of 4-Aminohexan-2-one from hexane-2,4-dione using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |

| Hexane-2,4-dione | C₆H₁₀O₂ | 114.14 | Starting Material | Ensure purity >97%. |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source | Acts as a buffer. |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Mild and selective. Moisture-sensitive.[7] |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Anhydrous grade. Preferred solvent for STAB.[7] |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Quenching/Workup | Neutralizes acid, quenches excess reagent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | |

| Brine | NaCl (aq) | 58.44 | Aqueous Wash |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add hexane-2,4-dione (5.71 g, 50.0 mmol, 1.0 equiv.) and ammonium acetate (7.71 g, 100.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the suspension at room temperature for 30 minutes to allow for initial imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (15.9 g, 75.0 mmol, 1.5 equiv.) to the suspension in portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures the reaction proceeds smoothly.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Reaction Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with 50 mL of brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-aminohexan-2-one can be purified by vacuum distillation or by acid-base extraction. For the latter, dissolve the crude oil in ethyl acetate, extract with 1M HCl, wash the aqueous layer with ethyl acetate, basify the aqueous layer with NaOH to pH >12, and then extract the product back into fresh ethyl acetate. Drying and concentration will yield the purified amine. For difficult cases, column chromatography on silica gel can be performed, but the basic nature of the amine may require a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent streaking.[13]

Caption: Figure 2: Experimental Workflow for Synthesis

Characterization and Expected Results

The final product, 4-Aminohexan-2-one, should be characterized to confirm its identity and purity.

| Analysis Method | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Molecular Weight | 115.17 g/mol [14] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.3 (m, 1H, CH-N), ~2.5 (m, 2H, CH₂-C=O), 2.15 (s, 3H, CO-CH₃), ~1.6 (br s, 2H, NH₂), ~1.5 (m, 2H, CH₂-CH₃), 0.9 (t, 3H, CH₂-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~209 (C=O), ~52 (CH₂-C=O), ~50 (CH-N), ~30 (CO-CH₃), ~28 (CH₂-CH₃), ~10 (CH₂-CH₃). |

| Mass Spec (ESI+) | m/z: 116.1 [M+H]⁺ |

| IR (neat, cm⁻¹) | ~3380, 3300 (N-H stretch), 2960 (C-H stretch), 1715 (C=O stretch), 1590 (N-H bend). |

Troubleshooting and Safety Considerations

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive/degraded reducing agent. 3. Insufficient reaction time. | 1. Increase time for imine formation before adding STAB; consider gentle heating (40°C). 2. Use fresh, anhydrous STAB and anhydrous solvent. 3. Allow the reaction to run for a longer period, monitoring by TLC. |

| Formation of 4-Hydroxyhexan-2-one | Reduction of the starting ketone by the hydride reagent. | This indicates the reducing agent is not selective enough or conditions are too harsh. Ensure STAB is used, as it is highly selective for iminium ions over ketones.[3] If using NaBH₄, ensure imine formation is complete before its addition.[11] |

| Product is Difficult to Purify | The product is a polar and basic oil, leading to streaking on silica gel. | 1. Use an acid-base extraction workup as described in the protocol. 2. For chromatography, add 1-2% triethylamine or ammonia in methanol to the eluent. 3. Convert the amine to its hydrochloride salt and purify by recrystallization.[13] |

Safety Precautions

-

General: All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

-

Reagents:

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It is an irritant. Handle in a dry environment and avoid contact with skin and eyes.

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care and ensure proper waste disposal.

-

Sodium Cyanoborohydride (if used as an alternative): Can release highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes acidic.[12] Extreme caution is required, and acidic workups must be avoided. STAB is the recommended safer alternative.[7]

-

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link]

-

Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

-

Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Reductive amination. [Link]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

-

RSC Publishing. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. [Link]

-

Taylor & Francis Online. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

ResearchGate. (2025, August 6). Recent Development on Catalytic Reductive Amination and Applications. [Link]

-

YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]

-

PubChem. 4-Aminohexan-2-one. [Link]

-

Wordpress. (2026, February 2). Reductive Amination. [Link]

-

Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

The Org Chem Group. Reductive Amination - Common Conditions. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

Sources

- 1. 4-Aminohexan-2-one|C6H13NO|Research Chemical [benchchem.com]

- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Aminohexan-2-one | C6H13NO | CID 19803273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-5-ethylpyrrole via a Modified Paal-Knorr Condensation Utilizing 4-Aminohexan-2-one HCl

Introduction: Reimagining the Paal-Knorr Synthesis with γ-Aminoketones

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, traditionally celebrated for its straightforward and high-yielding conversion of 1,4-dicarbonyl compounds and primary amines into substituted pyrroles. This powerful reaction has been instrumental in the synthesis of a vast array of pyrrole-containing molecules, which are integral to pharmaceuticals, materials science, and natural products.

These application notes detail a strategic modification of the classical Paal-Knorr approach, utilizing the γ-aminoketone, 4-Aminohexan-2-one hydrochloride, as a key building block for the synthesis of 2,4-Dimethyl-5-ethylpyrrole. This protocol circumvents the direct use of a 1,4-dicarbonyl compound, instead leveraging the inherent reactivity of the aminoketone to undergo an intramolecular cyclization and dehydration, a process mechanistically akin to the final stages of the Paal-Knorr reaction. The use of the hydrochloride salt of the amine necessitates an initial neutralization step to liberate the free amine, which is crucial for the subsequent cyclization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource, complete with detailed protocols, mechanistic insights, and troubleshooting strategies for the successful synthesis of this tri-substituted pyrrole.

Mechanistic Insights: The Intramolecular Pathway to Pyrrole Formation

The synthesis of 2,4-Dimethyl-5-ethylpyrrole from 4-Aminohexan-2-one does not follow the intermolecular condensation of a separate 1,4-dicarbonyl and amine. Instead, it proceeds through an intramolecular pathway initiated by the neutralization of the 4-Aminohexan-2-one hydrochloride.

Step 1: Liberation of the Free Amine The reaction commences with the in-situ neutralization of the 4-Aminohexan-2-one hydrochloride using a suitable base, such as sodium bicarbonate (NaHCO₃). This deprotonation is essential to generate the free primary amine, which is the nucleophilic species required for the subsequent cyclization.

Step 2: Intramolecular Hemiaminal Formation Once the free amine is formed, the molecule is primed for an intramolecular nucleophilic attack. The lone pair of the nitrogen atom attacks the carbonyl carbon of the ketone, leading to the formation of a cyclic hemiaminal intermediate. This step is a reversible equilibrium.

Step 3: Dehydration and Pyrrole Aromatization The cyclic hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions, which are often promoted by heat or a mild acid catalyst. This elimination step results in the formation of a stable, aromatic pyrrole ring. The overall transformation is an efficient atom-economical cyclization that leads to the desired 2,4-Dimethyl-5-ethylpyrrole.

Below is a graphical representation of the proposed reaction mechanism:

Caption: Reaction mechanism for the synthesis of 2,4-Dimethyl-5-ethylpyrrole.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2,4-Dimethyl-5-ethylpyrrole from 4-Aminohexan-2-one hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Aminohexan-2-one hydrochloride | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR | |

| Diethyl ether (Et₂O) | ACS Grade | For extraction. | |

| Hydrochloric acid (HCl) | 1 M solution | For workup. | |

| Sodium hydroxide (NaOH) | 1 M solution | For workup. | |

| Celite® | For filtration. |

Protocol: Synthesis of 2,4-Dimethyl-5-ethylpyrrole

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Aminohexan-2-one hydrochloride (5.0 g, 33.0 mmol).

-

Add distilled water (20 mL) and stir until the solid is fully dissolved.

-

-

Neutralization:

-

Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until the effervescence ceases, indicating that the amine hydrochloride has been fully neutralized. This typically requires approximately 3.0 g of NaHCO₃.

-

-

Reaction and Reflux:

-

Heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle.

-

Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product pyrrole is UV active.

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,4-Dimethyl-5-ethylpyrrole as a pale yellow oil.

-

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

-

Incomplete Neutralization: Ensure that a sufficient amount of sodium bicarbonate is added to completely neutralize the hydrochloride salt. Incomplete neutralization will result in low yields as the protonated amine is not nucleophilic.

-

Reaction Monitoring: TLC is a crucial tool to monitor the progress of the reaction. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's completion.

-

Emulsion during Extraction: If an emulsion forms during the extraction process, the addition of a small amount of brine can help to break it.

-

Product Purity: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy. Further purification may be necessary if impurities are detected.

Conclusion

The utilization of 4-Aminohexan-2-one hydrochloride in this modified Paal-Knorr synthesis provides an efficient and direct route to the formation of 2,4-Dimethyl-5-ethylpyrrole. This approach highlights the versatility of γ-aminoketones as valuable precursors in heterocyclic synthesis. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in these application notes, researchers can confidently employ this methodology for the synthesis of a variety of substituted pyrroles, which are of significant interest in the fields of medicinal chemistry and materials science.

References

-

Paal, C. (1884), Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17: 2756-2767. [Link]

-

Knorr, L. (1884), Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17: 1635-1642. [Link]

-

Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

Application Note and Protocol for the Deprotection of 4-Aminohexan-2-one Precursors

Introduction

4-Aminohexan-2-one is a versatile organic compound featuring both a primary amine and a ketone functional group.[1] This bifunctionality makes it a valuable intermediate and building block in medicinal chemistry and synthetic organic chemistry, particularly for the synthesis of novel pharmaceutical candidates and other complex molecules.[1] Due to the nucleophilic nature of the amine, it often requires protection during synthetic sequences to prevent unwanted side reactions.[2]

This document provides a detailed protocol for the deprotection of a common N-protected precursor to yield 4-aminohexan-2-one hydrochloride. We will focus on the removal of the widely used tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, a standard and efficient method for amine deprotection.[3][4] Subsequently, a protocol for the neutralization of the resulting hydrochloride salt to obtain the free amine is also described.

Principle of the Method

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[5] Strong acids, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are employed to protonate the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the protonated amine as its hydrochloride salt.[3][6] The choice of acidic reagent and solvent system can be tailored to the specific substrate and desired outcome.[6]

The subsequent neutralization of the 4-aminohexan-2-one hydrochloride salt is typically achieved by treatment with a suitable base to remove the proton from the ammonium group, yielding the free and nucleophilic 4-aminohexan-2-one.

Visualization of the Deprotection Workflow